molecular formula C9H12BNO3 B1503808 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid CAS No. 499769-86-7

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

Cat. No. B1503808
M. Wt: 193.01 g/mol
InChI Key: WTHSXWMILQRPIN-UHFFFAOYSA-N
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Description

“4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid” is a chemical compound with the molecular formula C11H13O3N1 . It is a powder in form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(O)CC1N(C)C2=CC=CC=C2OC1 . This indicates that the compound contains a benzoxazin ring with a methyl group attached to the nitrogen atom and an acetic acid group attached to the benzoxazin ring .


Physical And Chemical Properties Analysis

The compound is a powder in form . It is not likely mobile in the environment due to its low water solubility .

Scientific Research Applications

Plant Defense Mechanisms

  • Hydroxamic acids, including compounds related to 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid, are crucial in plant defense. They provide resistance against pests, diseases, and play a role in the detoxification of herbicides and allelopathic effects in cereal crops (Niemeyer, 1988).

Synthesis of Oxygen-Functionalized Aromatic Compounds

  • The compound's derivatives are used in the synthesis of oxygen-functionalized aromatic compounds, serving as intermediates for various chemical reactions (Nakamura, Uchiyama, & Ohwada, 2003).

Ecological Role and Bioactivity

  • Benzoxazinones and their derivatives, including 4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid, have notable phytotoxic, antifungal, antimicrobial, and antifeedant effects. They are potential leads for natural herbicide models and pharmaceutical development (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

Antibiotic Resistance Inhibition

  • Derivatives of this compound have been explored for optimizing cell permeation to enhance antibiotic resistance inhibition, improving the efficacy against resistant bacteria (Venturelli et al., 2007).

Role in Plant-Aphid Interactions

  • The variation in the content of benzoxazin-3-one derivatives in maize affects plant resistance to aphids. This finding highlights the compound's role in plant-insect interactions and plant protection strategies (Cambier, Hance, & de Hoffmann, 2000).

Synthetic and Antimicrobial Applications

  • The compound and its derivatives are synthesized for various chemical applications, exhibiting antimicrobial properties. These compounds have potential utility in developing new antimicrobial agents (Gabriele et al., 2006).

Safety And Hazards

The safety data sheet indicates that this compound is classified as a combustible solid . The flash point is not applicable .

properties

IUPAC Name

(4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO3/c1-11-4-5-14-9-6-7(10(12)13)2-3-8(9)11/h2-3,6,12-13H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHSXWMILQRPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(CCO2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678923
Record name (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-ylboronic acid

CAS RN

499769-86-7
Record name (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-7-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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